2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid, also known as (2S,3S)-3-amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, is a non-proteinogenic alpha-amino acid characterized by its unique structure that includes a naphthalene moiety. Its molecular formula is with a molecular weight of approximately 231.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its structural features that can mimic natural amino acids while providing distinct reactivity profiles .
These reactions highlight the versatility of 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid in synthetic organic chemistry.
Several synthetic routes can be employed to produce 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid:
Each method offers different advantages in terms of yield, purity, and environmental impact.
The compound has several potential applications:
Several compounds share structural similarities with 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 58438-03-2 | 1.00 | Different stereochemistry affecting biological activity |
| (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | 122745-11-3 | 0.98 | Hydrochloride salt form; may exhibit different solubility properties |
| (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid | 55516-54-6 | 1.00 | Another stereoisomer with potential differences in receptor interaction |
| (R)-2-Amino-3-hydroxypropanoic acid | 76985-09-6 | 1.00 | Lacks the naphthalene group; simpler structure |
These compounds illustrate the diversity within this class of molecules and their varying properties due to stereochemistry and functional groups.